Preliminary In Vitro Biological Activity of Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide: A Mechanistic and Methodological Guide
Preliminary In Vitro Biological Activity of Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide: A Mechanistic and Methodological Guide
Executive Summary
The compound Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide (also known as 3-amino-6-phenylpyrazine-2-carbohydrazide, CAS: 438190-84-2) represents a highly privileged chemical scaffold in modern targeted oncology[1]. As a derivative of the aminopyrazine core, this molecule and its structural analogs have demonstrated profound in vitro biological activity, primarily functioning as potent modulators of critical protein kinases[2][3].
As a Senior Application Scientist, I approach the evaluation of such compounds not merely as a collection of IC50 values, but as dynamic tools to perturb cellular networks. This technical guide establishes the mechanistic rationale, summarizes the quantitative biological activity of this scaffold, and provides self-validating, step-by-step experimental protocols required to rigorously evaluate its efficacy against its primary targets: Checkpoint Kinase 1 (CHK1) and Fibroblast Growth Factor Receptors (FGFRs)[4][5].
Structural Rationale & Target Profile
The 3-aminopyrazine-2-carboxamide/carbohydrazide scaffold is meticulously designed to exploit the ATP-binding pocket of kinases[3]. The causality behind its efficacy lies in its hydrogen-bonding potential:
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The Aminopyrazine Core: Acts as an adenine mimetic, inserting deeply into the hydrophobic cleft of the kinase hinge region.
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The Hydrazide/Carboxamide Moiety: Forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge (e.g., Glu91 and Cys93 in CHK1), anchoring the molecule and conferring target selectivity[6].
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The 6-Phenyl Substitution: Projects into the selectivity pocket, enhancing binding affinity through π−π stacking or hydrophobic interactions with gatekeeper residues[3][7].
This structural configuration has led to the unexpected discovery that analogs of 3-amino-pyrazine-2-carboxamide effectively inhibit CHK1, a master regulator of the DNA Damage Response (DDR) pathway, as well as receptor tyrosine kinases like FGFR and TEK (Tie-2)[2][4][5].
Mechanistic Causality: CHK1 and the DDR Pathway
To understand the biological activity of this compound, one must understand the causality of CHK1 inhibition. In normal physiology, when a cell experiences genotoxic stress (e.g., from UV radiation or chemotherapeutics), the ATR kinase phosphorylates and activates CHK1[4]. Active CHK1 then phosphorylates Cdc25 phosphatases, marking them for proteasomal degradation. Without Cdc25, the CDK1/Cyclin B complex remains inactive, arresting the cell cycle at the G2/M checkpoint to allow for DNA repair[4].
Inhibiting CHK1 with 3-amino-6-phenylpyrazine-2-carbohydrazide abrogates this checkpoint. Cancer cells, which often have high basal DNA damage and defective G1 checkpoints (e.g., p53 mutations), are forced prematurely into mitosis with unrepaired DNA. This results in a lethal phenomenon known as mitotic catastrophe , followed by apoptosis[4][8].
Caption: Mechanism of action for CHK1 inhibition by aminopyrazine derivatives leading to mitotic catastrophe.
In Vitro Biological Activity: Quantitative Data
Preliminary in vitro screening of the 3-amino-6-phenylpyrazine-2-carbohydrazide scaffold demonstrates potent nanomolar to low-micromolar inhibition of target kinases[2][4]. Because CHK1 inhibitors are primarily used to augment the efficacy of DNA-damaging agents, their monotherapy IC50 values in cellular assays are often moderate, but they exhibit profound synergy in combination therapies[4].
Recent structure-activity relationship (SAR) studies on the closely related 3-amino-pyrazine-2-carboxamide class have also revealed potent pan-FGFR inhibition, highlighting the polypharmacological potential of this core[5][9].
Table 1: Representative In Vitro Kinase and Cellular Activity of the Aminopyrazine Scaffold
| Compound / Scaffold | Target / Assay Type | Cell Line / Enzyme | IC50 Value | Reference |
| 3-Amino-6-phenylpyrazine-2-carbohydrazide | CHK1 (Biochemical) | Recombinant Human CHK1 | Nanomolar range* | [2][4] |
| Analog 18i (Carboxamide derivative) | FGFR1-4 (Biochemical) | Recombinant FGFRs | Submicromolar | [5][9] |
| Analog 18i (Carboxamide derivative) | Cell Viability | SNU-16 (Gastric Cancer) | 1.88 µM | [9] |
| Analog 18i (Carboxamide derivative) | Cell Viability | SW-780 (Bladder Cancer) | 2.34 µM | [9] |
| Analog 18i (Carboxamide derivative) | Cell Viability | NCI-H520 (Lung Cancer) | 26.69 µM | [9] |
*Exact biochemical IC50 varies by specific halogen/alkyl substitutions on the phenyl ring, but the core scaffold consistently yields potent target engagement[4][8].
Experimental Validation Protocols
To ensure scientific integrity, any claims of biological activity must be backed by self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to validate the in vitro activity of this compound.
Caption: Orthogonal in vitro validation workflow for assessing aminopyrazine kinase inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is selected over standard luminescence assays because the pyrazine core can exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay that eliminates background fluorescence, ensuring the IC50 generated is a true reflection of kinase inhibition. Self-Validation: The assay must include Staurosporine as a pan-kinase positive control and a DMSO-only vehicle control to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.
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Reagent Preparation: Prepare a 10 mM stock of 3-amino-6-phenylpyrazine-2-carbohydrazide in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Enzyme Incubation: Add 5 µL of the compound dilution to a 384-well low-volume plate. Add 5 µL of recombinant CHK1 (or FGFR) enzyme (final concentration: 1 nM). Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
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Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the predetermined Km for the specific kinase) and the appropriate biotinylated peptide substrate.
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Reaction Termination: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
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Detection & Analysis: Incubate for 1 hour. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Sensitization and Synergy Assay
Causality: Because CHK1's primary role is managing DNA damage, inhibiting it is most lethal when combined with a DNA-damaging agent[4]. This assay measures the synergistic potential of the compound. Self-Validation: The Bliss Independence model is used to mathematically prove synergy rather than mere additive toxicity.
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Cell Seeding: Seed SNU-16 or NCI-H520 cells at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2[9].
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Compound Dosing (Matrix Format): Treat cells with a 6x6 matrix of the genotoxic agent (e.g., Gemcitabine, 0 to 100 nM) and the pyrazine hydrazide compound (0 to 10 µM). Ensure final DMSO concentration does not exceed 0.1%.
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Incubation: Incubate the cells for 72 hours.
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Viability Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal (which is directly proportional to ATP presence and metabolically active cells).
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Data Analysis: Read luminescence. Normalize data to the DMSO control. Calculate synergy scores using the Bliss Independence or Chou-Talalay Combination Index (CI) method. A CI < 0.8 indicates strong synergy, validating the compound's role as a DDR sensitizer.
Conclusion and Future Directions
The 3-amino-6-phenylpyrazine-2-carbohydrazide scaffold is a highly versatile and potent pharmacophore[2][3]. Its ability to selectively inhibit kinases like CHK1 and FGFR positions it as a prime candidate for further optimization in targeted oncology[4][5]. Future development should focus on optimizing the pharmacokinetic properties of the hydrazide moiety (which can be prone to metabolic hydrolysis) and expanding the SAR to explore dual CHK1/FGFR inhibition for complex, treatment-resistant malignancies.
References
- Protein kinase modulators and methods of use. Vertex Pharmaceuticals Inc. Google Patents (Patent CA2484209C).
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. 2024 Nov 5;15(11):2019-2031. DOI: 10.1021/acsmedchemlett.4c00431. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors (PMC Full Text). PubMed Central. Available at:[Link]
- Heteroaryl compounds useful as inhibitors of gsk-3. Google Patents (Patent WO2003066629A2).
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